3-(2-Aminobenzamido)-L-alanine
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Overview
Description
3-(2-Aminobenzamido)-L-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the benzamide moiety, which is further linked to the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminobenzamido)-L-alanine typically involves the condensation of 2-aminobenzoic acid with L-alanine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Aminobenzamido)-L-alanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the benzamide moiety.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-Aminobenzamido)-L-alanine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein folding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Aminobenzamido)-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
2-Aminobenzamide: Shares the benzamide moiety but lacks the alanine backbone.
L-Alanine: A simple amino acid without the benzamide group.
N-Acetyl-L-alanine: Contains an acetyl group instead of the benzamide moiety.
Uniqueness: 3-(2-Aminobenzamido)-L-alanine is unique due to the combination of the benzamide and alanine structures, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications that are not possible with simpler analogs.
Properties
CAS No. |
478015-51-9 |
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Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(2-aminobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C10H13N3O3/c11-7-4-2-1-3-6(7)9(14)13-5-8(12)10(15)16/h1-4,8H,5,11-12H2,(H,13,14)(H,15,16)/t8-/m0/s1 |
InChI Key |
OZSNQMIQTHGXPJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC[C@@H](C(=O)O)N)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C(=O)O)N)N |
Origin of Product |
United States |
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